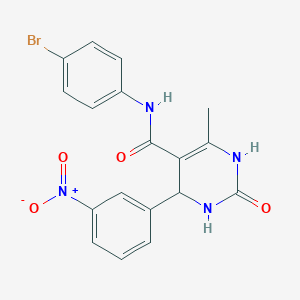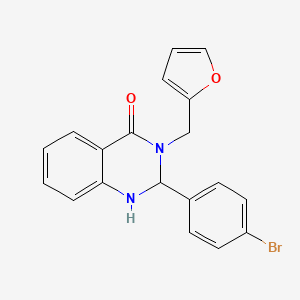![molecular formula C16H26OS B4892401 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B4892401.png)
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene is a chemical compound that is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action and potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the inhibition of specific enzymes involved in the inflammatory response and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activity of 5-lipoxygenase (5-LOX), which is an enzyme involved in the production of leukotrienes that contribute to the inflammatory response.
Biochemical and Physiological Effects:
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory prostaglandins and leukotrienes, which leads to a reduction in the inflammatory response. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit specific enzymes involved in these processes. Additionally, this compound has been found to have low toxicity and high solubility, which makes it suitable for use in various experimental conditions. The limitations of using this compound in lab experiments include the need for optimized synthesis methods and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene. These include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Overall, 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the reaction of 1-bromo-4-tert-butyl-2-(isopropylthio)benzene with potassium tert-butoxide in the presence of 3-chloro-1-propene. This reaction results in the formation of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene as the final product. This synthesis method has been studied and optimized for its efficiency and yield.
Applications De Recherche Scientifique
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various scientific research applications, especially in the field of medicine. This compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of various enzymes involved in the inflammatory response and tumor growth. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propriétés
IUPAC Name |
1-tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OS/c1-13(2)18-12-8-11-17-15-10-7-6-9-14(15)16(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZPGKAASBPXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide](/img/structure/B4892326.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4892327.png)
![1-ethyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B4892332.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-4-phenylcyclohexanamine](/img/structure/B4892347.png)
![ethyl 3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B4892357.png)
![1-(2-fluorobenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-1,4-diazepane](/img/structure/B4892371.png)
![4,4'-[(2-hydroxy-3-nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4892378.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B4892384.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B4892394.png)
![N-[3-(2-chloro-5-methylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B4892397.png)
![1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B4892402.png)
![N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4892418.png)
